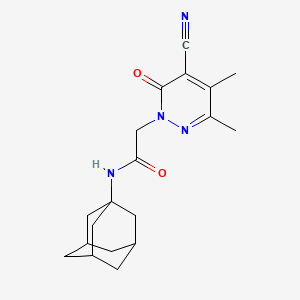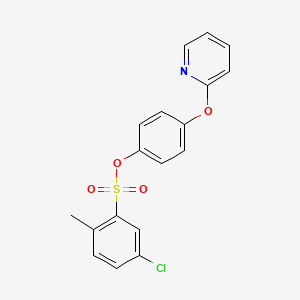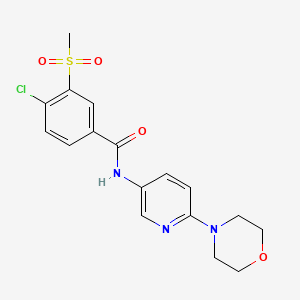![molecular formula C20H16N4O3S B6621678 2-amino-4-[4-(dimethylamino)-3-nitrophenyl]-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile](/img/structure/B6621678.png)
2-amino-4-[4-(dimethylamino)-3-nitrophenyl]-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-[4-(dimethylamino)-3-nitrophenyl]-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications across various scientific fields. This compound exhibits intriguing properties due to its combination of functional groups, which make it a subject of interest in synthetic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[4-(dimethylamino)-3-nitrophenyl]-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile typically involves multiple steps, starting with the formation of key intermediates. The process may include the following general steps:
Formation of the Thienopyran Ring: : Initial steps involve the construction of the thienopyran core through cyclization reactions.
Substitution Reactions: : Introduction of amino and nitrile groups through nucleophilic substitution.
Nitro Group Introduction: : Incorporation of the nitro group under specific nitration conditions.
Dimethylamino Substitution: : Introduction of the dimethylamino group, often via an amination reaction.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the synthesis route for high yield and purity, often through continuous flow processes and automation. This includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the amino or thienopyran groups, leading to the formation of quinone derivatives.
Reduction: : Reduction of the nitro group can yield the corresponding amine, which can be further functionalized.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or other strong oxidizing agents.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas or catalytic hydrogenation.
Substitution: : Alkyl halides for alkylation reactions, anhydrous conditions for nucleophilic substitutions.
Major Products
Quinone Derivatives: : From oxidation reactions.
Amines: : From reduction of the nitro group.
Substituted Thienopyrans: : From various substitution reactions.
科学的研究の応用
Chemistry
Synthetic Intermediates: : Used as building blocks for more complex molecules.
Catalysts: : Potential use as ligands in catalytic reactions.
Biology
Biological Probes: : Utilized in the development of fluorescent probes for imaging.
Medicine
Drug Development: : Studied for potential pharmacological activities, including anti-cancer and antimicrobial properties.
Industry
Dyes and Pigments: : Components for high-performance dyes and pigments due to their electronic properties.
作用機序
The mechanism by which 2-amino-4-[4-(dimethylamino)-3-nitrophenyl]-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile exerts its effects is often related to its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : May influence signaling pathways, enzyme inhibition, or gene expression.
類似化合物との比較
Unique Features
Combination of Functional Groups: : The presence of amino, nitro, and dimethylamino groups in a single molecule offers unique reactivity.
Thienopyran Core: : Provides a distinctive chemical framework compared to more common benzene-based structures.
Similar Compounds
4-amino-3-nitrophenyl derivatives
Thienopyran-based compounds with different substitutions
Dimethylamino-substituted aromatic compounds
The uniqueness of 2-amino-4-[4-(dimethylamino)-3-nitrophenyl]-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile lies in its multifunctionality and potential for diverse scientific applications. It embodies the intricate beauty of organic synthesis and holds promise for future innovations.
特性
IUPAC Name |
2-amino-4-[4-(dimethylamino)-3-nitrophenyl]-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-23(2)14-8-7-11(9-15(14)24(25)26)17-13(10-21)20(22)27-18-12-5-3-4-6-16(12)28-19(17)18/h3-9,17H,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFVQJDKRMGQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2C(=C(OC3=C2SC4=CC=CC=C43)N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(5-nitroindazol-1-yl)methyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B6621605.png)

![1-[(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)methyl]-N,N-dimethyl-3,4-dihydro-2H-quinoline-6-sulfonamide](/img/structure/B6621617.png)

![N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6621624.png)

![2-[(5-chloro-2-methylphenyl)sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B6621637.png)
![2-[4-(diethylsulfamoyl)-1,4-diazepan-1-yl]-N-propan-2-ylacetamide](/img/structure/B6621640.png)
![Methyl 2-[4-[[1-(4-bromophenyl)-5-methylpyrazole-4-carbonyl]amino]phenyl]acetate](/img/structure/B6621647.png)

![1-(furan-2-ylmethyl)-N,2,5-trimethyl-N-[(2-morpholin-4-ylphenyl)methyl]pyrrole-3-carboxamide](/img/structure/B6621661.png)

![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B6621669.png)
![N,N-dimethyl-4-[3-(3-oxo-1,4-benzoxazin-4-yl)propanoylamino]benzamide](/img/structure/B6621671.png)
